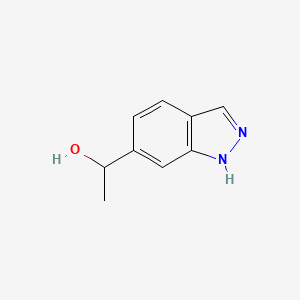

4-Methoxy-7-nitro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

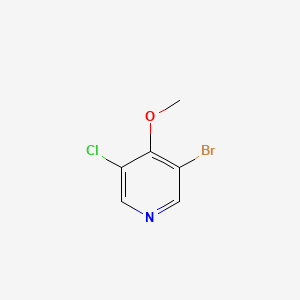

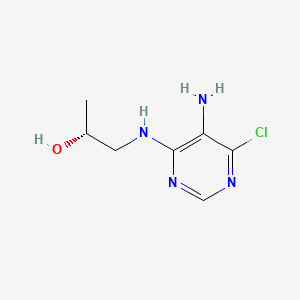

“4-Methoxy-7-nitro-1H-indole” is a chemical compound with the molecular formula C9H9NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-7-nitro-1H-indole” can be represented by the IUPAC name 4-methoxy-1H-indole . The InChI representation is InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7 (9)5-6-10-8/h2-6,10H,1H3 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Methoxy-7-nitro-1H-indole”. Indole derivatives, in general, have been found to have diverse pharmacological activities and have been used in the treatment of various disorders .Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-7-nitro-1H-indole” is 147.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 147.068413911 g/mol .Applications De Recherche Scientifique

Synthesis of Alkaloids

Indole derivatives, such as 4-Methoxy-7-nitro-1H-indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer.

Antimicrobial Applications

Indole derivatives have shown promising results in the treatment of various microbial infections . Their antimicrobial properties can be harnessed to develop new drugs and treatments.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from mental health disorders to physical ailments.

Antiviral Applications

Indole derivatives possess antiviral properties . They can be used in the development of antiviral drugs and treatments, providing a potential solution for various viral diseases.

Anti-inflammatory Applications

Indole derivatives have anti-inflammatory properties . They can be used to develop drugs for the treatment of various inflammatory conditions.

Antioxidant Applications

Indole derivatives have antioxidant properties . They can be used in the development of antioxidant supplements and treatments, helping to combat oxidative stress in the body.

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes . They can be used to develop new drugs and treatments for diabetes, offering a potential solution for this widespread condition.

Mécanisme D'action

Target of Action

4-Methoxy-7-nitro-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to these targets . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific targets and mode of action of the indole derivative.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level would be diverse and depend on the specific targets and mode of action .

Propriétés

IUPAC Name |

4-methoxy-7-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCVSUQBPRSTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743440 |

Source

|

| Record name | 4-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175913-27-6 |

Source

|

| Record name | 4-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)